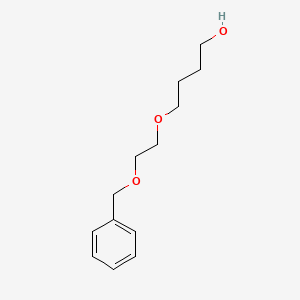
Benzyl-PEG2-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-PEG2-ethanol is a compound that serves as a polyethylene glycol (PEG)-based linker for proteolysis-targeting chimeras (PROTACs). This compound is crucial in forming PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C13H20O3, and it has a molecular weight of 224.3 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG2-ethanol typically involves the reaction of benzyl alcohol with a polyethylene glycol derivative. One common method includes the use of benzyl bromide and polyethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene, and the product is purified through standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-PEG2-ethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl halides.
Wissenschaftliche Forschungsanwendungen
Benzyl-PEG2-ethanol is widely used in scientific research, particularly in the development of PROTACs. These molecules are designed to selectively degrade target proteins, making them valuable tools in drug discovery and development. The compound is also used in:
Chemistry: As a linker in the synthesis of complex molecules.
Biology: In studies involving protein degradation and cellular processes.
Medicine: In the development of targeted therapies for diseases such as cancer.
Industry: In the production of specialized chemicals and pharmaceuticals
Wirkmechanismus
Benzyl-PEG2-ethanol functions as a linker in PROTACs, which contain two different ligands connected by the PEG-based linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome, thereby modulating protein levels within the cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl-PEG2-alcohol: Similar in structure but with a primary alcohol group instead of an ethanol group.
Benzyl-PEG3-ethanol: Contains an additional ethylene glycol unit, making it slightly longer.
Uniqueness
Benzyl-PEG2-ethanol is unique due to its specific length and functional groups, which make it particularly suitable for use in PROTACs. Its PEG-based structure provides flexibility and solubility, enhancing its effectiveness as a linker in various applications .
Eigenschaften
Molekularformel |
C13H20O3 |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
4-(2-phenylmethoxyethoxy)butan-1-ol |
InChI |
InChI=1S/C13H20O3/c14-8-4-5-9-15-10-11-16-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
InChI-Schlüssel |
XHCCLLDOFRBCKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCOCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


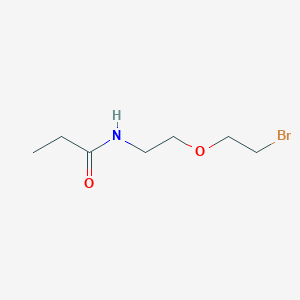
![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)

![2-Chloronaphtho[2,3-d]thiazole](/img/structure/B11882958.png)
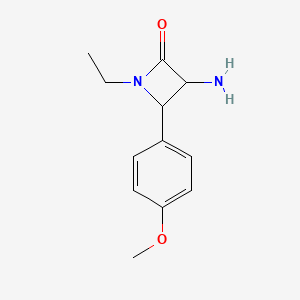
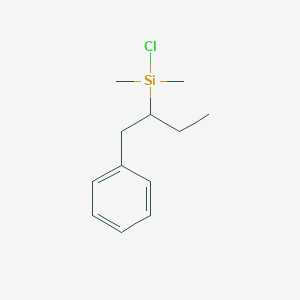
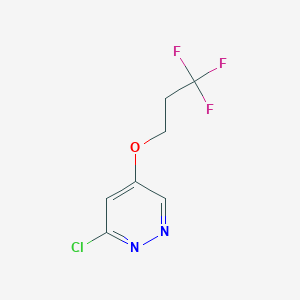
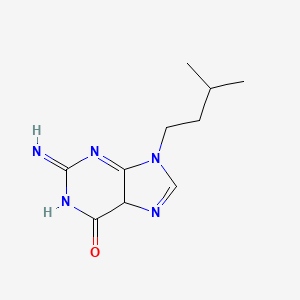


![4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde](/img/structure/B11882992.png)


![6-Chlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11883033.png)
